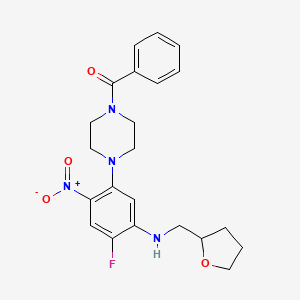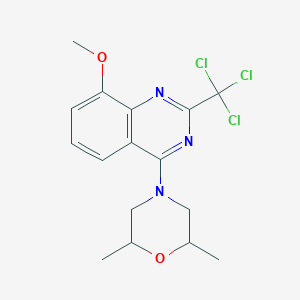
N~1~-butyl-N~2~-(mesitylsulfonyl)-N~2~-(4-methylbenzyl)glycinamide
Descripción general
Descripción
N~1~-butyl-N~2~-(mesitylsulfonyl)-N~2~-(4-methylbenzyl)glycinamide, also known as BMS-986142, is a small molecule inhibitor of the TYK2 enzyme. TYK2 is a member of the Janus kinase (JAK) family of enzymes, which play a crucial role in the signaling pathways of cytokines and growth factors. BMS-986142 has shown potential as a therapeutic agent for the treatment of autoimmune diseases such as psoriasis, lupus, and inflammatory bowel disease.
Mecanismo De Acción
N~1~-butyl-N~2~-(mesitylsulfonyl)-N~2~-(4-methylbenzyl)glycinamide inhibits the activity of TYK2 by binding to a specific site on the enzyme. This prevents TYK2 from phosphorylating its downstream targets, which are involved in the signaling pathways of cytokines and growth factors. By inhibiting this signaling pathway, N~1~-butyl-N~2~-(mesitylsulfonyl)-N~2~-(4-methylbenzyl)glycinamide reduces the production of pro-inflammatory cytokines, thereby reducing inflammation.
Biochemical and Physiological Effects:
N~1~-butyl-N~2~-(mesitylsulfonyl)-N~2~-(4-methylbenzyl)glycinamide has been shown to have several biochemical and physiological effects. In addition to reducing the production of pro-inflammatory cytokines, N~1~-butyl-N~2~-(mesitylsulfonyl)-N~2~-(4-methylbenzyl)glycinamide has also been found to inhibit the proliferation of T cells and the activation of B cells. This suggests that N~1~-butyl-N~2~-(mesitylsulfonyl)-N~2~-(4-methylbenzyl)glycinamide may have a broader immunomodulatory effect than just reducing inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N~1~-butyl-N~2~-(mesitylsulfonyl)-N~2~-(4-methylbenzyl)glycinamide as a research tool is its specificity for TYK2. This allows researchers to investigate the role of TYK2 in various biological processes, without the confounding effects of other JAK family members. However, one limitation of N~1~-butyl-N~2~-(mesitylsulfonyl)-N~2~-(4-methylbenzyl)glycinamide is its relatively low potency, which may require higher concentrations to achieve the desired effect.
Direcciones Futuras
There are several future directions for research on N~1~-butyl-N~2~-(mesitylsulfonyl)-N~2~-(4-methylbenzyl)glycinamide. One area of interest is its potential as a therapeutic agent for autoimmune diseases. Further studies are needed to investigate its efficacy and safety in clinical trials. Another area of interest is its broader immunomodulatory effects, which may have implications for the treatment of other diseases such as cancer. Additionally, there is potential for the development of more potent and selective TYK2 inhibitors based on the structure of N~1~-butyl-N~2~-(mesitylsulfonyl)-N~2~-(4-methylbenzyl)glycinamide.
Aplicaciones Científicas De Investigación
N~1~-butyl-N~2~-(mesitylsulfonyl)-N~2~-(4-methylbenzyl)glycinamide has been the subject of several scientific studies aimed at investigating its potential as a therapeutic agent for autoimmune diseases. In one study, N~1~-butyl-N~2~-(mesitylsulfonyl)-N~2~-(4-methylbenzyl)glycinamide was found to effectively inhibit the activity of TYK2, leading to a reduction in the production of pro-inflammatory cytokines. This suggests that N~1~-butyl-N~2~-(mesitylsulfonyl)-N~2~-(4-methylbenzyl)glycinamide may be effective in treating diseases characterized by excessive inflammation, such as psoriasis and lupus.
Propiedades
IUPAC Name |
N-butyl-2-[(4-methylphenyl)methyl-(2,4,6-trimethylphenyl)sulfonylamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O3S/c1-6-7-12-24-22(26)16-25(15-21-10-8-17(2)9-11-21)29(27,28)23-19(4)13-18(3)14-20(23)5/h8-11,13-14H,6-7,12,15-16H2,1-5H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUUJWPJZKKBVIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CN(CC1=CC=C(C=C1)C)S(=O)(=O)C2=C(C=C(C=C2C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-({[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]amino}carbonothioyl)hexanamide](/img/structure/B4170544.png)
![11-(4-bromophenyl)-8,11-dihydrobenzo[f]furo[3,4-b]quinolin-10(7H)-one](/img/structure/B4170552.png)
![N-[4-acetyl-1-butyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]pentanamide](/img/structure/B4170555.png)

![N-[4-({[2,4,6-trioxo-1-(2-phenylethyl)-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]amino}sulfonyl)phenyl]acetamide](/img/structure/B4170580.png)
![N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)-3-nitrobenzamide](/img/structure/B4170586.png)

![5-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline](/img/structure/B4170601.png)
![N-allyl-2-[(N-(2-ethoxyphenyl)-N-{[4-(methylthio)phenyl]sulfonyl}glycyl)amino]benzamide](/img/structure/B4170619.png)

![9-methyl-6-[2-(1-piperidinyl)ethyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B4170627.png)

![4-methoxy-N-{1-[4-methyl-5-({2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4170635.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(4-chlorophenyl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B4170644.png)